molecular formula C9H16ClNO3 B6217469 (1s,3s)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, cis CAS No. 2742623-71-6

(1s,3s)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, cis

Cat. No.: B6217469
CAS No.: 2742623-71-6
M. Wt: 221.7
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Description

(1s,3s)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, cis is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a morpholine group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, cis typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the morpholine group.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

    Formation of the Hydrochloride Salt: The final step involves converting the free acid form to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups on the cyclobutane ring or the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1s,3s)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, trans: This is a stereoisomer of the compound, differing in the spatial arrangement of its substituents.

    Cyclobutane-1,3-dicarboxylic acid: Lacks the morpholine group but shares the cyclobutane ring and carboxylic acid functionalities.

    Morpholine-4-carboxylic acid: Contains the morpholine and carboxylic acid groups but lacks the cyclobutane ring.

Uniqueness

The uniqueness of (1s,3s)-3-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride, cis lies in its specific stereochemistry and combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2742623-71-6

Molecular Formula

C9H16ClNO3

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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